molecular formula C11H20N2O2 B2904094 N-[1-(azepan-1-yl)-1-oxopropan-2-yl]acetamide CAS No. 1280794-18-4

N-[1-(azepan-1-yl)-1-oxopropan-2-yl]acetamide

Cat. No.: B2904094
CAS No.: 1280794-18-4
M. Wt: 212.293
InChI Key: PYXOYQSWQBTEEV-UHFFFAOYSA-N
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Description

N-[1-(azepan-1-yl)-1-oxopropan-2-yl]acetamide is a chemical compound with the molecular formula C11H20N2O2 and a molecular weight of 212.29 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(azepan-1-yl)-1-oxopropan-2-yl]acetamide typically involves the reaction of azepane with acetic anhydride and a suitable base under controlled conditions . The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-25°C. The product is then purified using standard techniques like recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[1-(azepan-1-yl)-1-oxopropan-2-yl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[1-(azepan-1-yl)-1-oxopropan-2-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[1-(azepan-1-yl)-1-oxopropan-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(azepan-1-yl)-1-oxopropan-2-yl]acetamide stands out due to its unique structural features, which confer specific chemical reactivity and biological activity. Its azepane ring and acetamide moiety contribute to its versatility in various chemical reactions and potential therapeutic applications .

Biological Activity

N-[1-(azepan-1-yl)-1-oxopropan-2-yl]acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and applications in various fields, supported by relevant research findings.

Chemical Structure and Properties

This compound features an azepane ring and an acetamide moiety, which contribute to its unique chemical properties. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, making it versatile for synthetic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit enzyme activity by binding to the active site, preventing substrate binding. This is particularly relevant in the context of metabolic pathways where enzyme regulation is crucial.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. This property is significant for therapeutic applications targeting receptor-mediated processes .

Biological Activity

Research has indicated that this compound exhibits several biological activities:

1. Antimicrobial Properties

Studies have shown that compounds similar to this compound possess antimicrobial properties. This suggests potential applications in treating infections caused by resistant bacterial strains.

2. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

3. Analgesic Activity

Preliminary studies suggest that this compound may have analgesic effects, potentially through its action on pain pathways and receptor interactions .

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound:

Study ReferenceFindings
Identified similar acetamides with dual activity against acetyl-CoA carboxylases and PPARs, indicating potential metabolic benefits.
Reported on derivatives exhibiting significant analgesic effects in rodent models, suggesting a pathway for pain management.
Highlighted antimicrobial activity against various pathogens, supporting its use in infection control.

Applications in Research and Industry

This compound has diverse applications:

Medicinal Chemistry

It serves as a lead compound for the development of new therapeutics targeting metabolic disorders and inflammation.

Pharmaceutical Development

The compound is utilized in drug formulation processes due to its favorable pharmacokinetic properties observed in preliminary studies.

Chemical Synthesis

As a building block in organic synthesis, it aids in creating more complex molecules for various applications in chemistry and biology .

Properties

IUPAC Name

N-[1-(azepan-1-yl)-1-oxopropan-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-9(12-10(2)14)11(15)13-7-5-3-4-6-8-13/h9H,3-8H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYXOYQSWQBTEEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCCCC1)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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